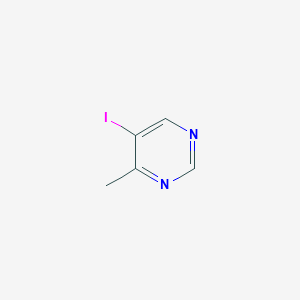

5-Iodo-4-methylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-4-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c1-4-5(6)2-7-3-8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOHKOJFUQOWKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540884 | |

| Record name | 5-Iodo-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91749-26-7 | |

| Record name | 5-Iodo-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 5-Iodo-4-methylpyrimidine

This technical guide details a primary synthesis pathway for 5-iodo-4-methylpyrimidine, a valuable heterocyclic intermediate in pharmaceutical research and development. The described method is a direct electrophilic iodination of 4-methylpyrimidine, notable for its efficiency and environmentally conscious approach.

Core Synthesis Pathway: Direct C-5 Iodination

The principal route for the synthesis of 5-iodo-4-methylpyrimidine involves the direct iodination of 4-methylpyrimidine at the C-5 position. This position is activated for electrophilic substitution. A highly effective and green method for this transformation is the use of molecular iodine (I₂) in the presence of a silver salt, such as silver nitrate (AgNO₃), under solvent-free mechanochemical conditions.[1][2][3] This approach offers significant advantages, including high yields, short reaction times, and a simplified setup.[1][2][3]

The reaction proceeds via an electrophilic aromatic substitution mechanism. Silver nitrate acts as a Lewis acid, activating the molecular iodine to generate a more potent electrophilic iodine species (I⁺), which then attacks the electron-rich C-5 position of the 4-methylpyrimidine ring.

Experimental Protocol: Mechanochemical Iodination

This protocol is adapted from a general method for the iodination of pyrimidine derivatives.[1][2][4]

Materials:

-

4-Methylpyrimidine

-

Iodine (I₂)

-

Silver Nitrate (AgNO₃)

-

Acetonitrile (catalytic amount)

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Mortar and pestle

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

In a mortar, combine 4-methylpyrimidine, solid iodine (I₂), and silver nitrate (AgNO₃). A typical molar ratio would be optimized around 1:0.25:2 (pyrimidine:I₂:AgNO₃), based on similar reactions.[2]

-

Add a few drops of acetonitrile to the mixture.

-

Grind the mixture vigorously with a pestle for 20-30 minutes. The reaction is often exothermic, indicated by a gentle warming of the mortar.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add a saturated solution of sodium thiosulfate to quench any unreacted iodine.

-

The resulting solid can then be collected and purified. Purification would typically involve filtration and washing, followed by recrystallization or column chromatography to yield pure 5-iodo-4-methylpyrimidine.

Quantitative Data

While a specific yield for the iodination of 4-methylpyrimidine using this method is not explicitly reported in the searched literature, the general method for pyrimidine derivatives boasts high yields, typically in the range of 70-98%.[1][2][3]

| Parameter | Value | Citation |

| Typical Yield | 70-98% | [1][2][3] |

| Reaction Time | 20-30 minutes | [1][2][3] |

| Purity (Commercial) | ≥95% |

Visualizing the Synthesis Pathway

To illustrate the experimental workflow, the following diagram outlines the key steps in the synthesis of 5-iodo-4-methylpyrimidine.

Caption: Experimental workflow for the synthesis of 5-Iodo-4-methylpyrimidine.

Logical Relationship of Reaction Components

The following diagram illustrates the roles and interactions of the key components in the iodination reaction.

Caption: Logical relationship of components in the iodination reaction.

References

- 1. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions [mdpi.com]

An In-depth Technical Guide to 5-Iodo-4-methylpyrimidine (CAS Number: 91749-26-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Iodo-4-methylpyrimidine, a halogenated pyrimidine derivative of interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a representative synthesis protocol, discusses its potential biological significance, and provides essential safety information.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 91749-26-7 | [2] |

| Molecular Formula | C₅H₅IN₂ | [2] |

| Molecular Weight | 220.01 g/mol | [2] |

| Appearance | Solid (predicted) | [1] |

| Purity | Typically ≥95% | [3] |

Note: Properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and would require experimental determination.

Synthesis of 5-Iodo-4-methylpyrimidine

A specific, detailed synthesis protocol for 5-Iodo-4-methylpyrimidine is not widely published. However, a general and environmentally friendly method for the iodination of pyrimidine derivatives can be adapted. This method utilizes mechanical grinding under solvent-free conditions.[4]

Representative Experimental Protocol: Iodination of a Pyrimidine Derivative

This protocol describes a general method for the electrophilic iodination of a pyrimidine precursor.

Materials:

-

4-methylpyrimidine (starting material)

-

Iodine (I₂)

-

Silver nitrate (AgNO₃)

-

Acetonitrile

-

Saturated sodium thiosulfate solution

-

Mortar and pestle

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

In a mortar, combine 4-methylpyrimidine, solid iodine, and silver nitrate.[4]

-

Add a few drops of acetonitrile to the mixture.[4]

-

Grind the mixture with a pestle for 20-30 minutes. The reaction is often exothermic.[4]

-

Monitor the reaction progress using thin-layer chromatography.[4]

-

Upon completion, add a saturated solution of sodium thiosulfate to quench any unreacted iodine.[4]

-

The solid product, 5-Iodo-4-methylpyrimidine, can then be isolated by filtration and purified, typically through recrystallization or column chromatography.

Potential Biological Activity and Applications in Drug Development

While specific biological data for 5-Iodo-4-methylpyrimidine is limited, the pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, known for a wide range of biological activities.[5] Pyrimidine derivatives are key components in numerous FDA-approved drugs and are actively investigated for various therapeutic applications.[5]

Role as a Kinase Inhibitor

A significant area of research for pyrimidine derivatives is in the development of protein kinase inhibitors.[6] The pyrimidine ring can form crucial hydrogen bonds with the hinge region of many kinases, making it an effective scaffold for designing targeted therapies.[7] Substituted pyrimidines have shown inhibitory activity against various kinases, including those implicated in cancer and neurodegenerative diseases.[7][8]

Given this precedent, it is plausible that 5-Iodo-4-methylpyrimidine could act as a kinase inhibitor. The iodo- and methyl-substituents would modulate the electronic and steric properties of the pyrimidine core, potentially conferring selectivity and potency for specific kinase targets.

Hypothetical Signaling Pathway Inhibition

Many kinase inhibitors target signaling pathways that are dysregulated in diseases like cancer. A common target is the receptor tyrosine kinase (RTK) pathway, which, when aberrantly activated, can lead to uncontrolled cell proliferation and survival. A hypothetical mechanism of action for 5-Iodo-4-methylpyrimidine could involve the inhibition of a key kinase within such a pathway.

Safety and Handling

Detailed safety data for 5-Iodo-4-methylpyrimidine is not widely available. However, based on safety data for structurally related iodo- and pyrimidine-containing compounds, the following precautions are recommended.

Hazard Statements (Predicted):

-

Harmful if swallowed.[9]

-

Causes skin irritation.[9]

-

Causes serious eye irritation.[10]

-

May cause respiratory irritation.[10]

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[9]

-

Storage: Keep container tightly closed. Store in a locked-up place.[9]

-

First Aid:

-

If on skin: Wash with plenty of soap and water.[9]

-

If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[9]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

Conclusion

5-Iodo-4-methylpyrimidine is a pyrimidine derivative with potential for application in drug discovery, particularly in the development of kinase inhibitors. While specific experimental data for this compound is sparse, its structural features suggest it could be a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to fully characterize its physical properties, optimize its synthesis, and elucidate its biological activity and mechanism of action. This guide serves as a foundational resource for researchers embarking on studies involving this promising compound.

References

- 1. Pyrimidine, 5-bromo-2-iodo-4-methyl- | CymitQuimica [cymitquimica.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 91749-26-7,5-Iodo-4-methylpyrimidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Profile of 5-Iodo-4-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Iodo-4-methylpyrimidine. Due to the limited availability of public experimental data, this document presents predicted and hypothetical spectroscopic values for ¹H NMR, ¹³C NMR, and IR spectroscopy, based on established principles and data from analogous structures. Predicted mass spectrometry data is also included. Furthermore, this guide outlines standardized experimental protocols for the acquisition of such spectroscopic data, offering a foundational methodology for researchers. A logical workflow for spectroscopic analysis is also visualized to aid in experimental design and data interpretation.

Introduction

5-Iodo-4-methylpyrimidine is a halogenated pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif present in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The introduction of an iodine atom and a methyl group to the pyrimidine ring is expected to significantly influence its chemical reactivity, physical properties, and biological activity. Accurate spectroscopic characterization is the cornerstone of chemical research and development, enabling structural confirmation, purity assessment, and the study of molecular interactions. This guide aims to provide a detailed, albeit partially predictive, spectroscopic profile of 5-Iodo-4-methylpyrimidine to support ongoing and future research endeavors.

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. The predicted data for 5-Iodo-4-methylpyrimidine (C₅H₅IN₂) with a molecular weight of 220.01 g/mol is presented below.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 220.95703 |

| [M+Na]⁺ | 242.93897 |

| [M-H]⁻ | 218.94247 |

| [M]⁺ | 219.94920 |

Data sourced from PubChem and is predicted.[2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The following are hypothetical chemical shifts for 5-Iodo-4-methylpyrimidine.

| Proton | Multiplicity | Hypothetical Chemical Shift (δ, ppm) |

| H-2 | Singlet | ~ 8.9 |

| H-6 | Singlet | ~ 8.5 |

| -CH₃ | Singlet | ~ 2.6 |

Note: The chemical shifts are estimated based on the electronic effects of the pyrimidine ring, the iodo-substituent, and the methyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The following are hypothetical chemical shifts for 5-Iodo-4-methylpyrimidine.

| Carbon | Hypothetical Chemical Shift (δ, ppm) |

| C-2 | ~ 158 |

| C-4 | ~ 165 |

| C-5 | ~ 95 |

| C-6 | ~ 155 |

| -CH₃ | ~ 24 |

Note: The chemical shifts are estimated. The carbon atom bearing the iodine (C-5) is expected to have a significantly upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The following are hypothetical characteristic absorption bands for 5-Iodo-4-methylpyrimidine.

| Functional Group | Vibration Mode | Hypothetical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| C=N (in-ring) | Stretching | 1600 - 1550 |

| C=C (in-ring) | Stretching | 1500 - 1450 |

| C-H (methyl) | Bending | ~ 1450 and ~1375 |

| C-I | Stretching | 600 - 500 |

Note: The exact positions of the peaks can be influenced by the overall molecular structure and intermolecular interactions in the solid state.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of a solid organic compound like 5-Iodo-4-methylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. For ¹³C NMR, a more concentrated solution (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required (e.g., 1024 or more).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 - 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source or inject it through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

-

For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to obtain accurate mass measurements for elemental composition determination.

-

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the observed m/z values with the predicted values for the expected molecular formula.

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid State):

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

-

Place the sample in the instrument and record the sample spectrum.

-

The final spectrum is an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis: The data is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis and characterization of a synthesized chemical compound.

Conclusion

This technical guide provides a foundational spectroscopic profile for 5-Iodo-4-methylpyrimidine, including predicted and hypothetical data for MS, NMR, and IR analyses. The outlined experimental protocols offer a standardized approach for researchers to obtain empirical data for this and similar compounds. The provided workflow visualization serves as a practical guide for planning and executing the structural elucidation process. It is anticipated that this document will be a valuable resource for chemists and pharmacologists working with pyrimidine derivatives, facilitating their research and development activities. The acquisition and publication of experimental data for 5-Iodo-4-methylpyrimidine are highly encouraged to validate and supplement the information presented herein.

References

In-Depth Technical Guide to 5-Iodo-4-methylpyrimidine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, physicochemical properties, and a detailed synthesis protocol for 5-Iodo-4-methylpyrimidine. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry and drug development, offering insights into the characteristics and potential applications of this halogenated pyrimidine derivative.

Molecular Structure and Formula

5-Iodo-4-methylpyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. The structure consists of a pyrimidine ring substituted with an iodine atom at the 5th position and a methyl group at the 4th position.

Molecular Formula: C₅H₅IN₂[1]

Chemical Structure:

Caption: A flowchart illustrating the synthesis of 5-Iodo-4-methylpyrimidine.

References

An In-depth Technical Guide to 5-Iodo-4-methylpyrimidine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 5-Iodo-4-methylpyrimidine, a halogenated pyrimidine derivative of interest in medicinal chemistry and drug development. While a singular discovery paper for this specific compound is not readily apparent in the surveyed literature, this document consolidates the historical context of iodinated pyrimidines, details plausible synthetic routes with experimental protocols, and presents available physicochemical and spectral data. The guide also explores the potential applications of 5-Iodo-4-methylpyrimidine as a building block in the synthesis of bioactive molecules and discusses its relevance in the broader field of drug discovery.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active molecules, including nucleobases, vitamins, and a wide array of pharmaceuticals.[1][2] The introduction of a halogen atom, particularly iodine, at the C5 position of the pyrimidine ring can significantly modulate the compound's physicochemical properties and biological activity. Iodinated pyrimidines serve as crucial intermediates in organic synthesis, enabling further functionalization through various cross-coupling reactions. 5-Iodo-4-methylpyrimidine, with its specific substitution pattern, represents a valuable synthon for the generation of diverse chemical libraries aimed at identifying novel therapeutic agents.

Discovery and Historical Context

The specific discovery of 5-Iodo-4-methylpyrimidine is not well-documented in a single seminal publication. However, the history of its synthesis is intertwined with the broader development of methods for halogenating pyrimidine rings. Early methods for the iodination of pyrimidines were not widely known until the mid-20th century. A significant advancement came with the development of methods for the direct iodination of aminopyrimidines.

Historically, the synthesis of 5-halopyrimidines has been a subject of considerable chemical research. While chloro and bromo analogs were more readily accessible, the preparation of 5-iodopyrimidines presented a greater challenge. The reactivity of the pyrimidine ring and the nature of the iodinating agent are critical factors in achieving successful iodination at the C5 position.

Physicochemical Properties

The key physicochemical properties of 5-Iodo-4-methylpyrimidine are summarized in the table below.

| Property | Value | Source |

| CAS Number | 91749-26-7 | [3] |

| Molecular Formula | C₅H₅IN₂ | [3][4] |

| Molecular Weight | 220.01 g/mol | [3] |

| Monoisotopic Mass | 219.94975 Da | [4] |

| Predicted XlogP | 1.3 | [4] |

| Appearance | Not specified (likely a solid) | - |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the first synthesis of 5-Iodo-4-methylpyrimidine is not available in the reviewed literature, its preparation can be inferred from general methods for the iodination of pyrimidines. A plausible and commonly employed method involves the direct iodination of 4-methylpyrimidine using an electrophilic iodine source such as N-Iodosuccinimide (NIS).

General Synthesis Workflow

The synthesis of 5-Iodo-4-methylpyrimidine can be conceptualized as a direct electrophilic aromatic substitution on the 4-methylpyrimidine precursor.

Caption: General workflow for the synthesis of 5-Iodo-4-methylpyrimidine.

Experimental Protocol: Iodination of 4-Methylpyrimidine with N-Iodosuccinimide (NIS)

This protocol is a representative procedure adapted from general methods for the iodination of pyrimidine derivatives.[5][6]

Materials:

-

4-Methylpyrimidine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-methylpyrimidine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add N-Iodosuccinimide (1.1 eq) in one portion at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with dichloromethane (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to afford 5-Iodo-4-methylpyrimidine.

Spectroscopic Data

Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for various adducts of 5-Iodo-4-methylpyrimidine.[4]

| Adduct | Predicted m/z |

| [M+H]⁺ | 220.95703 |

| [M+Na]⁺ | 242.93897 |

| [M-H]⁻ | 218.94247 |

| [M]⁺ | 219.94920 |

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyrimidines, including 5-iodopyrimidines, are valuable building blocks in drug discovery due to their ability to participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[7] These reactions allow for the introduction of diverse substituents at the 5-position of the pyrimidine ring, enabling the rapid generation of libraries of compounds for biological screening.

Role as a Synthetic Intermediate

The iodine atom in 5-Iodo-4-methylpyrimidine serves as a versatile handle for the introduction of various functional groups, making it a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Caption: Synthetic utility of 5-Iodo-4-methylpyrimidine in cross-coupling reactions.

Potential Biological Activities

While the specific biological activities of 5-Iodo-4-methylpyrimidine have not been extensively reported, its structural similarity to other bioactive pyrimidine derivatives suggests potential for various therapeutic applications. Pyrimidine-based compounds have been investigated as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][8] The introduction of an iodine atom can enhance binding to biological targets and modulate pharmacokinetic properties. The 4-methyl group can also influence the molecule's interaction with target proteins.

Conclusion

5-Iodo-4-methylpyrimidine is a halogenated pyrimidine with significant potential as a synthetic intermediate in drug discovery. Although its specific discovery and detailed characterization are not well-documented in publicly available literature, its synthesis can be achieved through established iodination methodologies. The versatile reactivity of the carbon-iodine bond allows for the facile introduction of a wide range of substituents, making it a valuable building block for the creation of novel and diverse libraries of pyrimidine-based compounds for biological evaluation. Further research into the synthesis, characterization, and biological applications of 5-Iodo-4-methylpyrimidine and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. 5-Iodouracil [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemuniverse.com [chemuniverse.com]

- 4. PubChemLite - 5-iodo-4-methylpyrimidine (C5H5IN2) [pubchemlite.lcsb.uni.lu]

- 5. 5-IODO-6-METHYLPYRIMIDIN-4-OL CAS#: 7752-74-1 [amp.chemicalbook.com]

- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity and Stability of 5-Iodo-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-4-methylpyrimidine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive iodine atom on the electron-deficient pyrimidine ring, makes it a versatile building block for the synthesis of a wide array of more complex molecules. The strategic introduction of substituents at the 5-position of the pyrimidine core is a key strategy in modulating the pharmacological properties of lead compounds. This technical guide provides a comprehensive overview of the reactivity and stability of 5-Iodo-4-methylpyrimidine, offering valuable data and experimental insights for its effective utilization in research and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₅IN₂ | ChemUniverse[1] |

| Molecular Weight | 220.01 g/mol | ChemUniverse[1] |

| CAS Number | 91749-26-7 | ChemUniverse[1] |

| Predicted XlogP | 1.3 | PubChem[2] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

Reactivity Profile

The presence of an iodine atom at the 5-position of the pyrimidine ring governs the reactivity of 5-Iodo-4-methylpyrimidine. The carbon-iodine bond is the most labile among halopyrimidines, making this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. The general order of reactivity for halopyrimidines in such reactions is I > Br > Cl > F, a trend inversely correlated with the carbon-halogen bond dissociation energy[3]. The electron-deficient nature of the pyrimidine ring further enhances its susceptibility to oxidative addition, a key step in many cross-coupling catalytic cycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. 5-Iodo-4-methylpyrimidine is an excellent candidate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.

Logical Workflow for a Suzuki-Miyaura Coupling Reaction

Figure 1: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 5-Iodopyrimidines

While a specific protocol for 5-Iodo-4-methylpyrimidine is not available, the following general procedure for the Suzuki-Miyaura coupling of a DNA-conjugated aryl iodide with a (hetero)aryl boronic acid can be adapted[4].

-

Reagents and Materials:

-

5-Iodo-4-methylpyrimidine (1 equivalent)

-

Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, DMF, or toluene/water mixture)

-

-

Procedure:

-

To a dry reaction vessel, add 5-Iodo-4-methylpyrimidine, the boronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction to the desired temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform a standard aqueous work-up, typically involving partitioning between an organic solvent (e.g., ethyl acetate) and water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data for Suzuki-Miyaura Coupling of a Related Halopyrimidine

The following table provides representative yields for the Suzuki-Miyaura coupling of 2,4-dichloropyrimidines with various aryl and heteroaryl boronic acids under microwave irradiation, which can serve as a reference for optimizing reactions with 5-Iodo-4-methylpyrimidine[5].

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | 95 |

| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxyphenyl)pyrimidine | 98 |

| 3 | 3-Thiopheneboronic acid | 2-Chloro-4-(3-thienyl)pyrimidine | 85 |

| 4 | 2-Pyridinylboronic acid | 2-Chloro-4-(2-pyridinyl)pyrimidine | 75 |

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. 5-Iodo-4-methylpyrimidine is an ideal substrate for this reaction, enabling the synthesis of various 5-alkynyl-4-methylpyrimidines, which are valuable intermediates in drug discovery.

Signaling Pathway of a Typical Sonogashira Coupling Reaction

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. PubChemLite - 5-iodo-4-methylpyrimidine (C5H5IN2) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

5-Iodo-4-methylpyrimidine: A Core Starting Material for Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-4-methylpyrimidine is a halogenated heterocyclic compound that serves as a versatile starting material in organic synthesis. Its unique electronic properties and the reactivity of the carbon-iodine bond make it a valuable building block for the introduction of the 4-methylpyrimidine moiety into more complex molecules. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 5-iodo-4-methylpyrimidine, with a focus on a sustainable and efficient synthetic methodology. Detailed experimental protocols, quantitative data, and logical diagrams are presented to facilitate its use in research and development.

Introduction

Pyrimidine derivatives are of paramount importance in medicinal chemistry due to their presence in a wide array of biologically active compounds, including nucleobases, vitamins, and synthetic drugs.[1] Halogenated pyrimidines, in particular, are key intermediates for the synthesis of novel therapeutic agents, enabling facile carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. 5-Iodo-4-methylpyrimidine, with its iodine atom at the electron-rich C5 position, is a strategic precursor for creating substituted pyrimidines with potential applications in drug discovery. Iodinated pyrimidines have been explored for their antiviral and anticancer activities.[2]

This technical guide details a proposed synthesis of 5-iodo-4-methylpyrimidine from the readily available starting material, 4-methylpyrimidine. The presented methodology is adapted from a high-yield, environmentally friendly approach for the iodination of pyrimidine derivatives.[2]

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties of the starting material and the final product is provided below.

Table 1: Physicochemical Data of 4-Methylpyrimidine and 5-Iodo-4-methylpyrimidine

| Property | 4-Methylpyrimidine | 5-Iodo-4-methylpyrimidine |

| Molecular Formula | C₅H₆N₂ | C₅H₅IN₂ |

| Molecular Weight | 94.11 g/mol | 220.01 g/mol |

| CAS Number | 3438-46-8 | 91749-26-7 |

| Appearance | Colorless to light yellow liquid | Not available (likely a solid) |

| Boiling Point | 141-142 °C | Not available |

| Density | 1.031 g/mL at 25 °C | Not available |

Table 2: Predicted Mass Spectrometry Data for 5-Iodo-4-methylpyrimidine

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 220.95703 |

| [M+Na]⁺ | 242.93897 |

| [M-H]⁻ | 218.94247 |

| [M]⁺ | 219.94920 |

Data sourced from PubChem.[3]

Synthesis of 5-Iodo-4-methylpyrimidine

The following section outlines a proposed experimental protocol for the synthesis of 5-iodo-4-methylpyrimidine based on a green, solvent-free iodination method.[2]

Reaction Scheme

References

A Theoretical and Computational Guide to 5-Iodo-4-methylpyrimidine: A Framework for Research and Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer and antimicrobial agents. The introduction of various substituents to the pyrimidine ring can modulate its physicochemical properties and biological efficacy. This guide focuses on a specific, lesser-studied derivative, 5-Iodo-4-methylpyrimidine, and outlines a comprehensive theoretical framework for its investigation. While specific experimental data on this compound is scarce in publicly available literature, this document provides a robust roadmap for its computational analysis, drawing upon established methodologies in quantum chemistry and molecular modeling. The aim is to equip researchers with the necessary theoretical protocols to predict the molecule's structure, reactivity, and potential as a therapeutic agent.

Molecular Structure and Properties

The initial step in the theoretical study of any molecule is to define its structure. 5-Iodo-4-methylpyrimidine consists of a pyrimidine ring substituted with an iodine atom at the 5th position and a methyl group at the 4th position.

Caption: Basic molecular information for 5-Iodo-4-methylpyrimidine.

Computational Workflow for Theoretical Analysis

A systematic computational approach is crucial for a thorough theoretical investigation. The following workflow outlines the key steps, from initial structure preparation to the prediction of biological activity.

Caption: A typical workflow for the computational analysis of a small molecule.

Detailed Methodologies

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the molecular structure, stability, and electronic properties.[1][2]

Protocol for Geometry Optimization and Vibrational Analysis:

-

Software: Gaussian, ORCA, or GAMESS.

-

Method: Density Functional Theory (DFT) is a common and effective method. The B3LYP functional is a widely used choice.

-

Basis Set: A basis set such as 6-311++G(d,p) for C, H, and N atoms and a basis set with an effective core potential (ECP) like LANL2DZ for the iodine atom to account for relativistic effects.

-

Procedure:

-

Construct the initial 3D structure of 5-Iodo-4-methylpyrimidine.

-

Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

-

Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

-

Output Data: Optimized geometric parameters (bond lengths, bond angles, dihedral angles) and vibrational frequencies.

Protocol for Electronic Property Analysis:

-

Software: Gaussian, ORCA, or software used for the geometry optimization.

-

Method and Basis Set: Use the same level of theory (e.g., B3LYP/6-311++G(d,p)/LANL2DZ) as the geometry optimization.

-

Procedure:

-

Using the optimized geometry, perform a single-point energy calculation.

-

From the output, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity.

-

Generate the Molecular Electrostatic Potential (MEP) map to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

-

-

Output Data: HOMO energy, LUMO energy, HOMO-LUMO gap, and MEP map.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[3][4][5] This is crucial for understanding potential mechanisms of action, for instance, as an enzyme inhibitor.

Protocol for Molecular Docking:

-

Software: AutoDock, Glide, or GOLD.

-

Ligand Preparation:

-

The optimized 3D structure of 5-Iodo-4-methylpyrimidine from quantum chemical calculations is used.

-

Assign partial charges and define rotatable bonds.

-

-

Target Preparation:

-

Select a relevant protein target. Based on the activities of similar pyrimidine derivatives, a kinase like Epidermal Growth Factor Receptor (EGFR) could be a hypothetical target.[6]

-

Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Define the binding site (active site) based on the co-crystallized ligand or through binding site prediction algorithms.

-

-

Docking Simulation:

-

Run the docking algorithm to generate a series of possible binding poses of the ligand in the protein's active site.

-

The software will score and rank these poses based on a scoring function that estimates the binding affinity.

-

-

Output Data: Docking scores (e.g., in kcal/mol) and the predicted binding poses showing interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.

Predicted Data Presentation

The following tables are templates for summarizing the quantitative data that would be obtained from the aforementioned computational studies.

Table 1: Predicted Optimized Geometrical Parameters (Note: Values are hypothetical and for illustrative purposes only. Actual values must be calculated.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C4-C5 | 1.40 |

| C5-I | 2.10 | |

| C4-CH3 | 1.51 | |

| N1-C2 | 1.34 | |

| **Bond Angles (°) ** | N3-C4-C5 | 120.5 |

| C4-C5-I | 119.8 | |

| C4-C5-C6 | 118.0 | |

| Dihedral Angles (°) | N3-C4-C5-I | 0.0 |

Table 2: Predicted Electronic Properties (Note: Values are hypothetical and for illustrative purposes only.)

| Property | Predicted Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

Table 3: Hypothetical Molecular Docking Results against EGFR (Note: Values are hypothetical and for illustrative purposes only.)

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

| 5-Iodo-4-methylpyrimidine | -7.5 | Met793, Leu718, Gly796 |

| Erlotinib (Reference) | -9.2 | Met793, Cys797, Leu844 |

Hypothetical Signaling Pathway Involvement

Given that many pyrimidine derivatives exhibit anticancer activity by inhibiting protein kinases, we can hypothesize that 5-Iodo-4-methylpyrimidine might interfere with a signaling pathway like the EGFR pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the EGFR signaling pathway by 5-Iodo-4-methylpyrimidine.

References

- 1. Quantum chemical calculations on a selection of iodine-containing species (IO, OIO, INO3, (IO)2, I2O3, I2O4 and I2O5) of importance in the atmosphere - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 5-Iodo-4-methylpyrimidine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 5-Iodo-4-methylpyrimidine. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a foundational understanding of the theoretical approaches used to characterize such molecules.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the core structure of various biologically significant molecules, including nucleobases and numerous pharmaceuticals. The introduction of different functional groups, such as an iodine atom and a methyl group in 5-Iodo-4-methylpyrimidine, can significantly influence its physicochemical properties and biological activity. Quantum chemical calculations provide a powerful, non-experimental method to investigate the molecular properties at an atomic level, offering insights that can guide drug design and development.[1][2][3]

This guide will detail the theoretical background and computational workflow for studying 5-Iodo-4-methylpyrimidine, presenting hypothetical yet representative data for its optimized geometry, vibrational frequencies, and electronic characteristics.

Computational Methodology

The quantum chemical calculations outlined herein are typically performed using density functional theory (DFT), a robust method that offers a good balance between computational cost and accuracy for systems of this size.[4][5][6]

Software

All calculations can be carried out using a suite of quantum chemistry software packages such as Gaussian, ORCA, or Spartan. The choice of software often depends on user preference and available computational resources.

Geometric Optimization

The initial step involves the optimization of the molecular geometry of 5-Iodo-4-methylpyrimidine. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p).[5] The geometry is optimized until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Analysis

Following geometric optimization, vibrational frequency calculations are performed at the same level of theory. These calculations provide the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation of the computed structure. The vibrational modes are assigned based on the potential energy distribution (PED).

Electronic Properties

The electronic properties of the molecule are investigated through various analyses:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.[6]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, indicating the regions susceptible to electrophilic and nucleophilic attack.[7]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule.[7]

Hypothetical Results and Discussion

The following sections present illustrative data for 5-Iodo-4-methylpyrimidine based on typical results for similar compounds.

Molecular Geometry

The optimized geometric parameters, including bond lengths and bond angles, are crucial for understanding the molecule's three-dimensional structure.

Table 1: Selected Optimized Geometric Parameters for 5-Iodo-4-methylpyrimidine

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C2-N1 | 1.34 |

| N1-C6 | 1.33 | |

| C6-C5 | 1.41 | |

| C5-C4 | 1.42 | |

| C4-N3 | 1.34 | |

| N3-C2 | 1.33 | |

| C5-I | 2.10 | |

| C4-C7 (Methyl) | 1.51 | |

| **Bond Angles (°) ** | N1-C2-N3 | 127.5 |

| C2-N3-C4 | 115.8 | |

| N3-C4-C5 | 123.2 | |

| C4-C5-C6 | 116.5 | |

| C5-C6-N1 | 122.0 | |

| C6-N1-C2 | 115.0 | |

| I-C5-C4 | 119.8 | |

| C7-C4-C5 | 120.5 |

Vibrational Spectra

The calculated vibrational frequencies can be used to interpret experimental IR and Raman spectra.

Table 2: Selected Calculated Vibrational Frequencies for 5-Iodo-4-methylpyrimidine

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3080 | C-H stretching (aromatic) |

| 2950 | C-H stretching (methyl) |

| 1580 | C=C stretching |

| 1470 | C=N stretching |

| 1250 | In-plane C-H bending |

| 1020 | Ring breathing mode |

| 520 | C-I stretching |

Electronic Properties

The electronic properties provide insights into the reactivity and stability of the molecule.

Table 3: Calculated Electronic Properties of 5-Iodo-4-methylpyrimidine

| Property | Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.23 eV |

| HOMO-LUMO Gap | 5.62 eV |

| Dipole Moment | 2.15 Debye |

Visualizations

The following diagrams illustrate the molecular structure and the computational workflow.

Caption: Molecular structure of 5-Iodo-4-methylpyrimidine.

Caption: Workflow for quantum chemical calculations.

Conclusion

Quantum chemical calculations serve as an indispensable tool in modern chemical research and drug development. By applying methods like DFT, it is possible to obtain detailed insights into the structural, vibrational, and electronic properties of molecules such as 5-Iodo-4-methylpyrimidine. The theoretical data, even when hypothetical as presented in this guide, provides a valuable framework for understanding molecular behavior and for guiding further experimental investigations. The computational approaches described here can be readily adapted to study a wide range of pyrimidine derivatives and other pharmacologically relevant compounds.

References

- 1. fiveable.me [fiveable.me]

- 2. dovepress.com [dovepress.com]

- 3. academicworks.cuny.edu [academicworks.cuny.edu]

- 4. echemcom.com [echemcom.com]

- 5. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 5-Iodo-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 5-iodo-4-methylpyrimidine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is crucial in medicinal chemistry and materials science for the synthesis of novel compounds with potential therapeutic applications. The protocols and data presented herein are compiled and adapted from established methodologies for similar pyrimidine derivatives and provide a solid foundation for the synthesis of a diverse range of 4-methyl-5-arylpyrimidines.

Introduction

The pyrimidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs, particularly in oncology and virology.[1][2][3][4] The functionalization of the pyrimidine ring through carbon-carbon bond formation is a key strategy for expanding structure-activity relationships (SAR) and discovering new clinical candidates.[3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for this purpose, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[5][6][7][8]

5-Iodo-4-methylpyrimidine serves as an excellent electrophilic partner in Suzuki couplings. The iodo leaving group is highly reactive, generally leading to faster reaction times and higher yields compared to bromo or chloro analogues.[6] This allows for the efficient synthesis of 4-methyl-5-arylpyrimidine derivatives, which are of significant interest in the development of kinase inhibitors and other targeted therapies.[2]

Core Concepts of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organohalide (in this case, 5-iodo-4-methylpyrimidine) and an organoboron compound (typically an arylboronic acid). The reaction is catalyzed by a palladium complex and requires a base. The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Generalized Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of halopyrimidines with various arylboronic acids, based on protocols for structurally similar compounds. These conditions can serve as a starting point for the optimization of reactions with 5-iodo-4-methylpyrimidine.

| Entry | Halopyrimidine | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | Reflux | 24 | 85 | [9] |

| 2 | 4-Pyrimidyl Tosylate | p-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Water | 100 (MW) | 1 | 90-99 | [10][11] |

| 3 | 2-Bromo-5-methylpyridin-4-amine | Phenylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ | Isopropanol/Water | Reflux | 8-12 | ~85-95 | [2] |

| 4 | 5-Bromopyrimidine | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | 1,4-Dioxane/Water | 80-90 | 12 | ~90 | [5] |

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of 5-iodo-4-methylpyrimidine with an arylboronic acid. These protocols are adapted from established procedures for similar substrates and may require optimization.[2][5][8][11]

Protocol 1: Microwave-Assisted Suzuki Coupling in an Aqueous Medium

This protocol is adapted from methods developed for the coupling of 4-pyrimidyl tosylates and is suitable for rapid reaction optimization and library synthesis.[10][11]

Materials:

-

5-Iodo-4-methylpyrimidine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Deionized water

-

Microwave synthesis vial

Procedure:

-

To a 10 mL microwave vial, add 5-iodo-4-methylpyrimidine, the arylboronic acid, Pd(PPh₃)₄, and powdered potassium carbonate.

-

Add deionized water (to achieve a concentration of ~0.1 M of the limiting reagent).

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and irradiate the mixture at 100-120 °C for 15-60 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Conventional Heating in a Biphasic Solvent System

This protocol is a more traditional approach and is readily scalable. It is based on general procedures for Suzuki couplings of halopyrimidines and related heterocycles.[5][8]

Materials:

-

5-Iodo-4-methylpyrimidine (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2-3 mol%)

-

Triphenylphosphine (PPh₃) (4-6 mol%) or a more advanced ligand like XPhos (see troubleshooting)

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous and degassed 1,4-dioxane and water (4:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or similar reaction vessel

Procedure:

-

To a dry Schlenk flask, add 5-iodo-4-methylpyrimidine, the arylboronic acid, the base, and the palladium catalyst/ligand.

-

Seal the flask, then evacuate and backfill with an inert gas (repeat this cycle three times).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion (typically 4-16 hours), cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Optimization

-

Low Yields: If yields are low, consider screening different palladium sources, ligands, bases, and solvents. For challenging substrates, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, or RuPhos) can be highly effective. Cesium carbonate and potassium phosphate are often more effective bases than potassium carbonate.[12][13]

-

Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially inhibiting the catalyst. Using more electron-rich ligands can mitigate this effect.[14]

-

Homocoupling of Boronic Acid: This side reaction can be minimized by ensuring a thoroughly deoxygenated reaction environment and using the appropriate stoichiometry of reactants.

-

Protodeboronation: The loss of the boronic acid functional group can occur, especially with prolonged reaction times at high temperatures. Using a less nucleophilic base or shorter reaction times can help.

By following these guidelines and protocols, researchers can effectively utilize 5-iodo-4-methylpyrimidine as a key building block for the synthesis of diverse and potentially bioactive 4-methyl-5-arylpyrimidine derivatives.

References

- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. d-nb.info [d-nb.info]

- 11. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 14. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

Application Notes and Protocols for Sonogashira Coupling of 5-Iodo-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and copper co-catalysts, is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals and natural products.[1] The pyrimidine scaffold is a key structural motif in numerous biologically active compounds and approved drugs. The introduction of an alkynyl group at the 5-position of the pyrimidine ring via Sonogashira coupling is a critical transformation for generating novel drug candidates with diverse biological activities. These resulting 5-alkynylpyrimidine derivatives are particularly significant as intermediates in the development of kinase inhibitors, a major class of therapeutics in oncology and other diseases.

Application in Drug Discovery: Targeting Cyclin-Dependent Kinases (CDKs)

Substituted pyrimidines are widely recognized as privileged scaffolds in medicinal chemistry, particularly in the design of kinase inhibitors. The 5-alkynyl-4-methylpyrimidine core, synthesized through the Sonogashira coupling of 5-iodo-4-methylpyrimidine, serves as a versatile platform for developing potent and selective inhibitors of Cyclin-Dependent Kinases (CDKs).

CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[2][3] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2] By inhibiting specific CDKs, it is possible to halt the proliferation of cancer cells and induce apoptosis (programmed cell death).[4]

The alkynyl substituent introduced at the 5-position of the pyrimidine ring can be further functionalized to interact with specific amino acid residues within the ATP-binding pocket of the target CDK, thereby enhancing potency and selectivity. The development of these targeted therapies represents a significant advancement in personalized medicine.

Signaling Pathway: CDK-Mediated Cell Cycle Regulation

The following diagram illustrates the central role of CDKs in the G1/S phase transition of the cell cycle and the mechanism of action of CDK inhibitors.

Caption: CDK4/6-mediated G1/S phase transition and its inhibition.

Experimental Protocols

General Workflow for Sonogashira Coupling

The overall experimental workflow for the Sonogashira coupling of 5-iodo-4-methylpyrimidine with a terminal alkyne is depicted below.

Caption: General experimental workflow for Sonogashira coupling.

Detailed Protocol

This protocol provides a general method for the Sonogashira coupling of 5-iodo-4-methylpyrimidine with a terminal alkyne.

Materials:

-

5-Iodo-4-methylpyrimidine (1.0 equiv)

-

Terminal alkyne (1.1-1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (4-10 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a dry Schlenk flask, add 5-iodo-4-methylpyrimidine, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Add the anhydrous solvent (e.g., THF or DMF) and the amine base (Et₃N or DIPEA) to the flask via syringe.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne dropwise to the reaction mixture via syringe.

-

Stir the reaction at the appropriate temperature (ranging from room temperature to 80°C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 5-alkynyl-4-methylpyrimidine.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of 5-halopyrimidines with various terminal alkynes. These examples provide a strong indication of the expected outcomes for the coupling of 5-iodo-4-methylpyrimidine.

Table 1: Sonogashira Coupling of 5-Iodopyrimidine Derivatives with Various Alkynes

| Entry | Terminal Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 |

| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 82 |

| 3 | 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N / DMF | 60 | 5 | 88 |

| 4 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | DIPEA / THF | RT | 6 | 95 |

| 5 | 4-Ethynyltoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 90 |

Note: Data is compiled from representative Sonogashira couplings of 5-iodopyrimidine derivatives and serves as a guideline. Yields are for the isolated product after purification.

Table 2: Reagent Stoichiometry and Catalyst Loading

| Reagent | Stoichiometric Ratio (equiv) | Molar Percentage (mol%) |

| 5-Iodo-4-methylpyrimidine | 1.0 | - |

| Terminal Alkyne | 1.1 - 1.5 | - |

| Palladium Catalyst | - | 2 - 5 |

| Copper(I) Iodide | - | 4 - 10 |

| Amine Base | 2.0 - 3.0 | - |

Troubleshooting

-

Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a different palladium source or ligand, or changing the base or solvent. For less reactive alkynes, a higher temperature and a more polar aprotic solvent like DMF may be beneficial.

-

Homocoupling of Alkyne (Glaser Coupling): The formation of alkyne dimers is a common side reaction. This can often be minimized by the slow addition of the alkyne to the reaction mixture or by using a lower concentration of the copper catalyst.

-

Reaction Stalls: If the reaction does not proceed to completion, it may be due to catalyst deactivation. Ensure all reagents and solvents are anhydrous and that a strict inert atmosphere is maintained throughout the reaction.

Safety Precautions

-

Palladium catalysts and copper iodide are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Organic solvents such as THF and DMF are flammable and should be handled with care.

-

Amine bases like triethylamine and DIPEA are corrosive and have strong odors; they should be handled in a fume hood.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Iodo-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly valuable in pharmaceutical and materials science, where arylamine moieties are prevalent. The reaction's broad substrate scope and functional group tolerance represent a significant improvement over harsher, more traditional methods for C-N bond formation.

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 5-iodo-4-methylpyrimidine, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined are designed to be adaptable for a range of primary and secondary amines, providing a robust methodology for the synthesis of novel 5-amino-4-methylpyrimidine derivatives.

Reaction Principle

The Buchwald-Hartwig amination of 5-iodo-4-methylpyrimidine involves the reaction of the iodopyrimidine with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally proceeds through oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired aminopyrimidine and regenerate the Pd(0) catalyst.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of 5-iodo-4-methylpyrimidine with various amines. These data are compiled based on established protocols for similar heteroaryl halides.

Table 1: Reaction Conditions for the Amination of 5-Iodo-4-methylpyrimidine with Primary Amines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 110 | 12 | 85-95 |

| 2 | p-Toluidine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 110 | 12 | 80-90 |

| 3 | Benzylamine | Pd(OAc)₂ (3) | BINAP (4.5) | Cs₂CO₃ (2.0) | Dioxane | 100 | 18 | 75-85 |

| 4 | n-Butylamine | Pd(OAc)₂ (3) | BINAP (4.5) | Cs₂CO₃ (2.0) | Dioxane | 100 | 18 | 70-80 |

Table 2: Reaction Conditions for the Amination of 5-Iodo-4-methylpyrimidine with Secondary Amines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 110 | 16 | 88-98 |

| 2 | Piperidine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 110 | 16 | 85-95 |

| 3 | Diethylamine | Pd(OAc)₂ (3) | RuPhos (4.5) | K₃PO₄ (2.0) | t-BuOH | 90 | 24 | 65-75 |

| 4 | N-Methylaniline | Pd(OAc)₂ (3) | RuPhos (4.5) | K₃PO₄ (2.0) | t-BuOH | 90 | 24 | 70-80 |

Yields are approximate and may vary depending on the specific reaction conditions and purity of reagents.

Experimental Protocols

Protocol 1: General Procedure for the Amination of 5-Iodo-4-methylpyrimidine with Primary Aryl and Alkylamines

This protocol is adapted from established procedures for the amination of related heteroaryl halides.

Materials:

-

5-Iodo-4-methylpyrimidine

-

Primary amine (e.g., aniline, benzylamine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos or (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene or 1,4-dioxane

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To an oven-dried Schlenk tube or round-bottom flask, add 5-iodo-4-methylpyrimidine (1.0 mmol), the palladium catalyst (see Table 1 for loading), and the phosphine ligand (see Table 1 for loading).

-

Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times.

-

Add the appropriate anhydrous solvent (e.g., toluene, 5 mL).

-

Add the primary amine (1.2 mmol) to the reaction mixture via syringe.

-

Add the base (see Table 1 for equivalents) to the reaction mixture.

-

Seal the reaction vessel and heat the mixture to the specified temperature (see Table 1) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

-

Wash the celite pad with additional organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 5-amino-4-methylpyrimidine derivative.

Protocol 2: General Procedure for the Amination of 5-Iodo-4-methylpyrimidine with Secondary Amines

This protocol is a general guideline for the coupling of secondary amines.

Materials:

-

5-Iodo-4-methylpyrimidine

-

Secondary amine (e.g., morpholine, piperidine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos or 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄)

-

Anhydrous toluene or tert-butanol (t-BuOH)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware

Procedure:

-

In an oven-dried reaction vessel, combine 5-iodo-4-methylpyrimidine (1.0 mmol), the palladium catalyst (see Table 2 for loading), and the phosphine ligand (see Table 2 for loading).

-

Purge the vessel with an inert gas for 5-10 minutes.

-

Add the anhydrous solvent (e.g., toluene, 5 mL).

-

Introduce the secondary amine (1.2 mmol) to the mixture.

-

Add the specified base (see Table 2 for equivalents).

-

Heat the reaction mixture to the indicated temperature (see Table 2) and stir until the starting material is consumed as monitored by TLC or LC-MS.

-